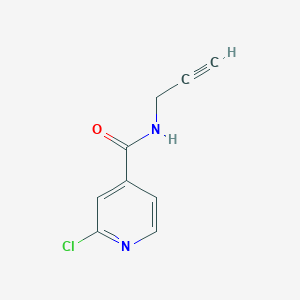

2-Chloro-N-(prop-2-YN-1-YL)pyridine-4-carboxamide

CAS No.: 131418-12-7

Cat. No.: VC8229338

Molecular Formula: C9H7ClN2O

Molecular Weight: 194.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 131418-12-7 |

|---|---|

| Molecular Formula | C9H7ClN2O |

| Molecular Weight | 194.62 g/mol |

| IUPAC Name | 2-chloro-N-prop-2-ynylpyridine-4-carboxamide |

| Standard InChI | InChI=1S/C9H7ClN2O/c1-2-4-12-9(13)7-3-5-11-8(10)6-7/h1,3,5-6H,4H2,(H,12,13) |

| Standard InChI Key | JLLBOQOLGHGVQD-UHFFFAOYSA-N |

| SMILES | C#CCNC(=O)C1=CC(=NC=C1)Cl |

| Canonical SMILES | C#CCNC(=O)C1=CC(=NC=C1)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-chloro-N-(2-propynyl)isonicotinamide, reflects its substitution pattern: a pyridine ring substituted with chlorine at position 2, a carboxamide group at position 4, and a propargyl group attached to the amide nitrogen . The SMILES notation C#CCNC(=O)c1ccnc(c1)Cl and InChI key JLLBOQOLGHGVQD-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereochemistry .

Physicochemical Characteristics

Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇ClN₂O |

| Molecular Weight | 194.62 g/mol |

| CAS Number | 131418-12-7 |

| SMILES | C#CCNC(=O)c1ccnc(c1)Cl |

| InChI Key | JLLBOQOLGHGVQD-UHFFFAOYSA-N |

The propargyl group introduces sp-hybridized carbons, enhancing reactivity toward azide-alkyne cycloadditions (e.g., Click chemistry), while the chloro and carboxamide groups contribute to hydrogen bonding and hydrophobic interactions .

Synthesis and Optimization

Challenges and Solutions

-

Steric Hindrance: The propargyl group’s linear geometry may hinder amide bond formation. Strategies include using excess coupling reagents or elevated temperatures .

-

Purification: Column chromatography with gradients of ethyl acetate and pentane has proven effective for isolating analogous compounds .

Biological Activity and Mechanisms

Anticancer Applications

Compounds with pyridine cores and alkyne functionalities show promise in disrupting cancer cell proliferation. For instance, LEI-401, a pyrimidine-4-carboxamide derivative, inhibits lysophosphatidic acid receptors, reducing tumor growth in preclinical models . The propargyl group in 2-chloro-N-(prop-2-yn-1-yl)pyridine-4-carboxamide may similarly facilitate covalent binding to oncogenic targets.

Comparative Analysis with Structural Analogs

A comparison with related compounds highlights its uniqueness:

| Compound Name | Molecular Formula | Key Structural Differences |

|---|---|---|

| 2-Chloro-N-(cyanomethyl)pyridine-4-carboxamide | C₈H₆ClN₃O | Cyanomethyl group replaces propargyl |

| 2-Chloro-4-aminopyridine | C₅H₅ClN₂ | Lacks carboxamide and propargyl |

The propargyl group in the target compound enables Click chemistry applications absent in analogs, broadening its utility in bioconjugation and probe development .

Applications in Drug Discovery

Targeted Drug Delivery

The alkyne moiety allows conjugation with azide-functionalized antibodies or nanoparticles, enabling precision delivery to diseased tissues. For example, propargyl-containing compounds have been used in antibody-drug conjugates (ADCs) to minimize off-target effects .

Enzyme Inhibition Studies

Molecular docking simulations suggest that the chloro and carboxamide groups interact with catalytic residues of kinases and proteases, positioning this compound as a scaffold for inhibitor design .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume